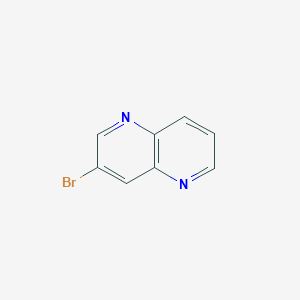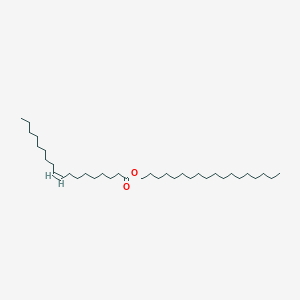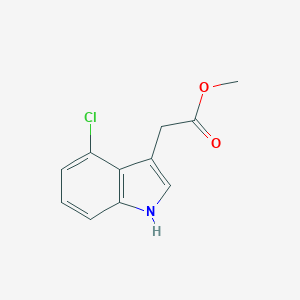
methyl 2-(4-chloro-1H-indol-3-yl)acetate
説明
The compound of interest, methyl 2-(4-chloro-1H-indol-3-yl)acetate, is a derivative of indole, which is a fundamental skeleton in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are thus significant in medicinal chemistry. The papers provided discuss various indole derivatives and their synthesis, structure, and potential applications, which can be related to the understanding of methyl 2-(4-chloro-1H-indol-3-yl)acetate.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles is achieved through the reaction of methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate with primary amines, leading to major and minor indole-containing compounds . Similarly, the synthesis of methyl 2-(1H-indole-3-carboxamido)acetate involves the condensation of methyl aminoacetate with 3-trichloroacetylindole, demonstrating the versatility of reactions involving indole moieties . These methods provide insight into the possible synthetic routes that could be adapted for the synthesis of methyl 2-(4-chloro-1H-indol-3-yl)acetate.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. The structure of methyl 2-(1H-indole-3-carboxamido)acetate, for example, shows that the indole skeleton is nearly planar, and the amido group is twisted from the plane of the indole ring . This planarity and the specific orientation of substituents can affect the compound's interaction with biological targets. The molecular structure is often confirmed using techniques such as IR, 1H NMR spectroscopy, mass spectrometry, and X-ray diffraction .
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, which can be used to further modify the compound or to understand its reactivity. The papers do not directly discuss the chemical reactions of methyl 2-(4-chloro-1H-indol-3-yl)acetate, but they do provide examples of reactions involving similar indole derivatives. For instance, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate involves a three-component reaction, indicating that indole derivatives can be reactive in multi-component systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The provided papers do not directly report on the properties of methyl 2-(4-chloro-1H-indol-3-yl)acetate, but studies on similar compounds can offer insights. For example, the crystal structure of methyl 2-(1H-indole-3-carboxamido)acetate reveals intermolecular hydrogen bonding, which can impact the compound's solubility and melting point . These properties are essential for the practical application and formulation of pharmaceuticals.
科学的研究の応用
Synthesis and Biological Evaluation
Methyl 2-(4-chloro-1H-indol-3-yl)acetate and its derivatives have been synthesized and evaluated for biological activities. For instance, S. Muralikrishna et al. (2014) synthesized a series of compounds including those derived from indole-3-carbaldehyde and chloro ethyl acetate, ultimately producing compounds like ethyl 2-(3-phenyl imino)methyl-1H-Indole-1-yl-acetate. These compounds were then tested for antimicrobial activity using the agar disc diffusion method (S. Muralikrishna et al., 2014).
Antimicrobial and Antioxidant Properties
Various derivatives of methyl 2-(4-chloro-1H-indol-3-yl)acetate have been studied for their antimicrobial and antioxidant properties. For example, new derivatives exhibiting significant antimicrobial activity were prepared by J. Sreeramulu and P. Ashokgajapathiraju (2014), highlighting the potential of these compounds in antimicrobial applications (J. Sreeramulu & P. Ashokgajapathiraju, 2014). Additionally, C. Gopi and M. Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives from 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives, which showed considerable antioxidant activity in tests like the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods (C. Gopi & M. Dhanaraju, 2020).
Chemical Intermediates and Corrosion Inhibitors
Compounds related to methyl 2-(4-chloro-1H-indol-3-yl)acetate have been used as intermediates in the synthesis of various other chemicals. N. Missoum et al. (2013) synthesized compounds like methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate and found them to be effective inhibitors of corrosion in C38 steel in hydrochloric acid solutions, demonstrating the utility of these compounds in industrial applications (N. Missoum et al., 2013).
特性
IUPAC Name |
methyl 2-(4-chloro-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPGJEURLIGNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172571 | |
| Record name | Methyl 4-chloroindolyl-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methyl 4-chloro-1H-indole-3-acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
methyl 2-(4-chloro-1H-indol-3-yl)acetate | |
CAS RN |
19077-78-2 | |
| Record name | Methyl 4-chloro-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19077-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloroindolyl-3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-chloroindolyl-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-CHLOROINDOLE-3-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J94KP69SZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl 4-chloro-1H-indole-3-acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 - 121 °C | |
| Record name | Methyl 4-chloro-1H-indole-3-acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



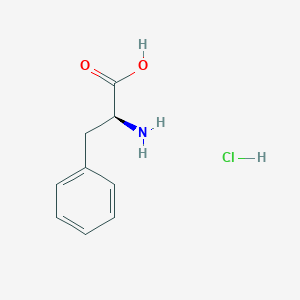

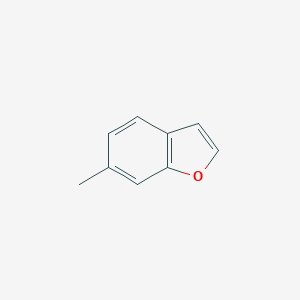
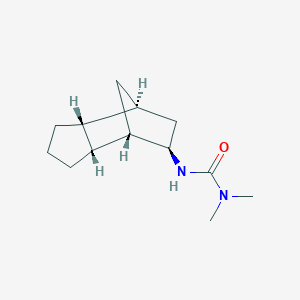
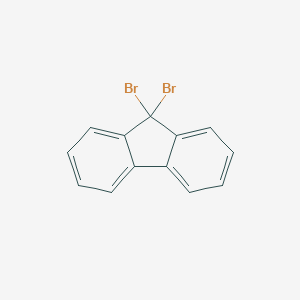
![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)
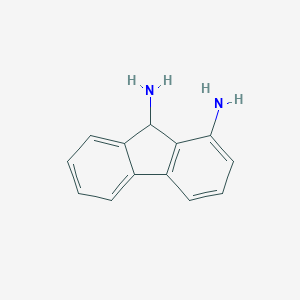
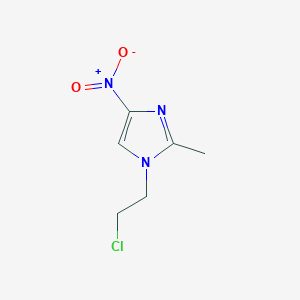
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
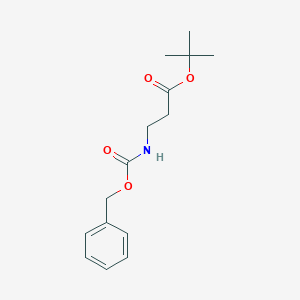
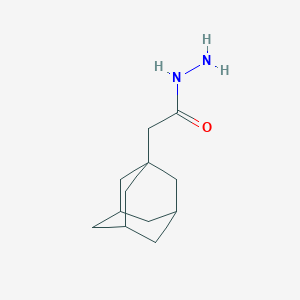
![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)
